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Compound of Interest

Compound Name: 2,3-Dimethyl-4-propylheptane

Cat. No.: B14561735

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the spectroscopic identification of the saturated
alkane, 2,3-Dimethyl-4-propylheptane. Due to the limited availability of public experimental
spectral data for this compound, this note presents predicted spectroscopic data based on its
chemical structure. This includes predicted data for Mass Spectrometry (MS), *H Nuclear
Magnetic Resonance (NMR), 13C NMR, and key Infrared (IR) spectroscopy absorption bands.
Furthermore, standardized experimental protocols for acquiring these spectra are provided to
guide researchers in the analytical characterization of this molecule.
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Property

Value

IUPAC Name

2,3-Dimethyl-4-propylheptane

Molecular Formula

Ci12H26

Molecular Weight 170.33 g/mol [1]
CAS Number 62185-30-2[1]
Structure

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,3-Dimethyl-4-

propylheptane. These predictions are based on computational models and provide expected

values for spectral analysis.

Mass Spectrometry (Electron lonization)

The mass spectrum of 2,3-Dimethyl-4-propylheptane is expected to show a molecular ion

peak (M*) and a series of fragment ions resulting from the cleavage of C-C bonds.
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m/z (Predicted) Interpretation
170 Molecular lon (M%)
155 [M - CHs]*
141 [M - C2Hs]*
127 [M - CsH7]*
113 [M - CaHo]*
99 [M - CsHa1]*
85 [M - CeHas]*
71 [M - C7Has]*
57 [M - CsH17]*
43 [M - CoHao]*

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of 2,3-Dimethyl-4-propylheptane is predicted to be complex due to the
presence of multiple, similar alkyl groups. The predicted chemical shifts are relative to
tetramethylsilane (TMS) at 0 ppm.

Proton Environment Chemical Shift (0,

. Multiplicity Integration
(Predicted) ppm)
-CHs (propyl group) ~0.9 Triplet 3H
-CHs (methyl groups
( yigroup ~0.8-1.0 Doublet 6H
at C2, C3)
-CH:- (propyl and
p py. ~1.2-1.4 Multiplet 8H
heptane chain)
-CH- (at C2, C3, C4) ~1.5-1.8 Multiplet 3H

3C Nuclear Magnetic Resonance (NMR) Spectroscopy
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The predicted 13C NMR spectrum will show distinct signals for each unique carbon atom in the

molecule.
Carbon Environment (Predicted) Chemical Shift (3, ppm)
-CHs (primary) ~10-20
-CH:z- (secondary) ~20-40
-CH- (tertiary) ~30-50

Infrared (IR) Spectroscopy

As a saturated alkane, the IR spectrum of 2,3-Dimethyl-4-propylheptane will be characterized
by the stretching and bending vibrations of its C-H and C-C bonds.

Expected Wavenumber

Vibrational Mode Intensity
(cm~)

C-H stretch (sp?) 2850-3000 Strong

-CHz- bend (scissoring) ~1465 Medium

-CHs bend (asymmetrical) ~1450 Medium

-CHs bend (symmetrical) ~1375 Medium

Spectroscopic Identification Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of 2,3-
Dimethyl-4-propylheptane.
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Workflow for Spectroscopic ldentification of 2,3-Dimethyl-4-propylheptane

Sample Preparation

2,3-Dimethyl-4-propylheptane Sample

Spectroscapic Analysis

NMR Spectroscopy

Mass Spectrometry (MS) (*H and 13C)

Infrared (IR) Spectroscopy

Data Interpretation

Determine Molecular Weight Elucidate Carbon-Hydrogen Identify Functional Groups
and Fragmentation Pattern Framework (Alkanes)

Confirmatio

Confirm Structure of
2,3-Dimethyl-4-propylheptane

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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